![molecular formula C20H23FN4O B2540915 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-43-2](/img/structure/B2540915.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.429. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide have been explored for their antimicrobial properties. For instance, the synthesis and study of fluoroquinolone-based 4-thiazolidinones demonstrated antimicrobial activity, suggesting that similar compounds could also exhibit potent antibacterial and antifungal effects (Patel & Patel, 2010).
Synthetic Methodologies
Research has focused on developing synthetic methodologies that could potentially be applied to the synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide. One example is the tandem cyclization-[3+3] cycloaddition reactions of 2-alkynylbenzaldoxime, which provides a method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Ding, Wang, & Wu, 2009). Another study reported the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, yielding various heterocyclic compounds in satisfactory yields (Bacchi et al., 2005).
Antiproliferative Activity
Research into phenylethynyl-substituted heterocycles, including compounds with structural similarities to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, has shown that these compounds can inhibit the proliferation of cancer cells by targeting cyclin D1 and inducing the expression of the cyclin-dependent kinase inhibitor p21Wif1/Cip1 (Sviripa et al., 2018).
Photophysical and Electrochemical Properties
Compounds with carboxylated cyanine dyes have been investigated for their photophysical and electrochemical properties, which are essential for applications in dye-sensitized solar cells. Such studies indicate potential for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide in photovoltaic applications or as a component in molecular electronics (Wu et al., 2009).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPOVOKSWLZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

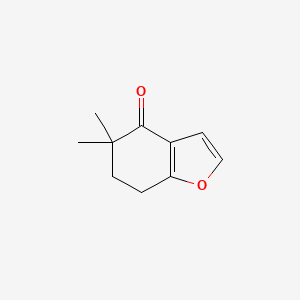
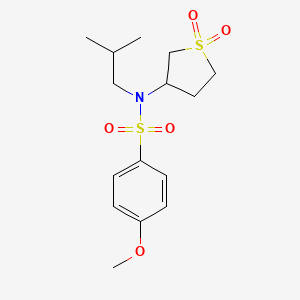
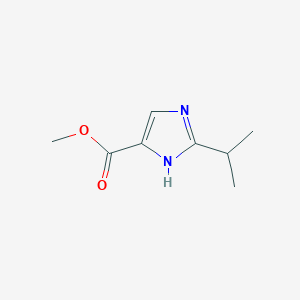
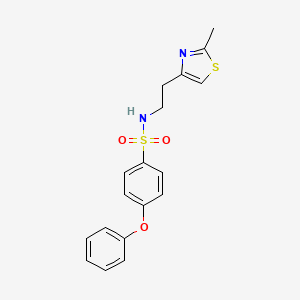
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)
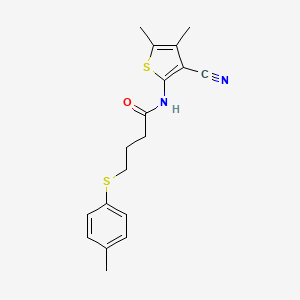
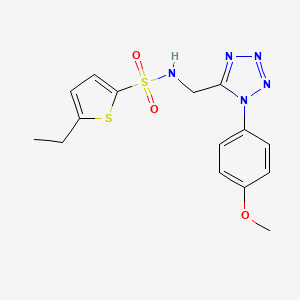
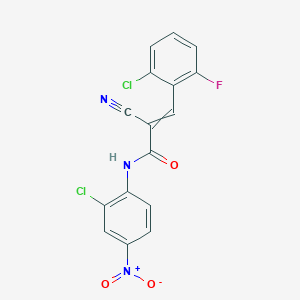
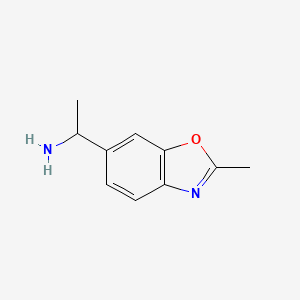
![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

